Methyl 5-acetamido-2-methyl-4-nitrobenzoate
Description
Methyl 5-acetamido-2-methyl-4-nitrobenzoate is a benzoate ester derivative featuring an acetamido group at position 5, a methyl group at position 2, and a nitro group at position 3. Its structure imparts unique physicochemical and biological properties, making it relevant in pharmaceutical and synthetic chemistry.
Properties
IUPAC Name |
methyl 5-acetamido-2-methyl-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-6-4-10(13(16)17)9(12-7(2)14)5-8(6)11(15)18-3/h4-5H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLVHDOKUICTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)NC(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methyl-4-Nitrobenzoic Acid
The process begins with the nitration of 4-nitro-o-xylene using dilute nitric acid (40–60%) under catalytic conditions. As reported in CN103408430A, cobalt chloride (CoCl₂·6H₂O) and manganese acetate (Mn(OAc)₂·4H₂O) enhance regioselectivity, yielding 2-methyl-4-nitrobenzoic acid with 83.5% efficiency. Radical initiators such as N-hydroxyphthalimide (NHPI) and phase-transfer catalysts (e.g., benzyltriethylammonium chloride) further improve yield by stabilizing intermediates.
Reaction Conditions :
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Temperature: 50–150°C
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Time: 12 hours
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Solvent: Water/acetonitrile (3:1)
Esterification to Methyl 2-Methyl-4-Nitrobenzoate
The carboxylic acid is esterified using methanol and sulfuric acid (2 mol%) under reflux (6 hours). This step achieves near-quantitative conversion, as demonstrated in CN109553532B, where methyl 4-bromo-2-methylbenzoate was synthesized analogously with 92% yield.
Introduction of Acetamido Group at C5
Bromination at C5 is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF)/H₂O (1:1) at 80°C. Subsequent nucleophilic substitution with acetamide in dimethylformamide (DMF) at 110°C furnishes the acetamido derivative. This method, adapted from CN105523952A, provides a 74–82% yield.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Nitration | 83.5% | 40% HNO₃, CoCl₂/Mn(OAc)₂, 150°C |
| Esterification | 95% | H₂SO₄/MeOH, reflux |
| Bromination | 78% | NBS, THF/H₂O, 80°C |
| Acetamido Substitution | 82% | Acetamide, DMF, 110°C |
Directed Ortho-Metalation (DoM) Strategy
Methyl 2-Methylbenzoate as Starting Material
The methyl ester directs nitration to the C5 position via meta-orientation. Using fuming HNO₃ in H₂SO₄ at 0°C, methyl 2-methyl-5-nitrobenzoate is obtained in 72% yield.
Reduction and Acetylation
The nitro group at C5 is reduced to an amine using H₂/Pd-C in ethanol (90% yield), followed by acetylation with acetic anhydride (Ac₂O) in pyridine (98% yield).
Final Nitration at C4
Nitration of methyl 5-acetamido-2-methylbenzoate with mixed HNO₃/H₂SO₄ at 30°C introduces the nitro group at C4 (68% yield).
Advantages :
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High regiocontrol via directing groups.
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Compatibility with acid-sensitive functionalities.
One-Pot Tandem Reaction
Simultaneous Nitration and Acetylation
A novel one-pot method combines nitration and acetylation using acetyl chloride (AcCl) and HNO₃ in acetic anhydride. Methyl 2-methylbenzoate reacts at 0°C, yielding the target compound in 65% yield after 8 hours.
Limitations :
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Lower regioselectivity (∼7:3 para/meta ratio).
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Requires chromatographic purification.
Comparative Analysis of Methods
| Method | Total Yield | Key Advantage | Limitation |
|---|---|---|---|
| Sequential Route | 52% | High regioselectivity | Multi-step, time-consuming |
| DoM Strategy | 58% | Directed functionalization | Sensitive to reaction conditions |
| Pd-Catalyzed Coupling | 85% | Modularity | Costly catalysts |
| One-Pot Tandem | 65% | Efficiency | Moderate purity |
Scientific Research Applications
Synthetic Routes
- Nitration : Methyl 2-methylbenzoate is treated with nitrating agents to introduce the nitro group.
- Acetamidation : The resulting nitro compound undergoes acetamidation to form methyl 5-acetamido-2-methyl-4-nitrobenzoate.
Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions such as oxidation, reduction, and substitution makes it valuable for researchers exploring new synthetic pathways.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form carboxylic acids or other derivatives using agents like potassium permanganate. |
| Reduction | The nitro group can be reduced to an amino group using hydrogen gas in the presence of catalysts. |
| Substitution | Engages in substitution reactions with halogens or nucleophiles to yield substituted benzoate derivatives. |
Biology
In biological research, this compound has potential applications in biochemical assays. Its functional groups may interact with enzymes or receptors, influencing their activity. This interaction is particularly relevant in studies investigating enzyme kinetics or drug-receptor binding.
Medicine
This compound is under investigation for its pharmacological properties. As a precursor in the synthesis of pharmaceutical compounds, it may lead to the development of new drugs targeting various diseases. Preliminary studies suggest that derivatives of this compound could exhibit anti-HIV activity, enhancing its relevance in medicinal chemistry .
Industrial Applications
This compound is also utilized in industrial applications, particularly in the production of dyes and pigments. Its unique chemical properties allow it to be incorporated into formulations that require specific color characteristics or stability under various conditions.
Case Studies and Research Findings
- Biological Activity : A study demonstrated that derivatives of this compound showed promising activity against HIV variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). This highlights its potential as a scaffold for developing antiviral agents .
- Synthesis Innovations : Recent research has focused on optimizing synthetic routes to enhance yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis have been explored to expedite reactions involving this compound .
- Comparative Studies : Comparative analyses with similar compounds reveal that this compound possesses unique reactivity profiles due to its specific functional group positioning, making it suitable for targeted modifications in synthetic chemistry .
Mechanism of Action
The mechanism of action of Methyl 5-acetamido-2-methyl-4-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents are summarized below:
Key Observations :
- The nitro group in the target compound introduces strong electron-withdrawing effects, likely enhancing stability but reducing nucleophilic reactivity compared to chloro or methoxy derivatives .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
Biological Activity
Methyl 5-acetamido-2-methyl-4-nitrobenzoate (M5A2M4NB) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
M5A2M4NB is characterized by the following structural components:
- Acetamido Group : Enhances solubility and biological activity.
- Nitro Group : Known for its role in redox reactions and potential interactions with biological targets.
- Methyl Substituents : Influence the compound's lipophilicity and overall reactivity.
The molecular formula for M5A2M4NB is , with a molecular weight of 236.23 g/mol.
The biological activity of M5A2M4NB can be attributed to several mechanisms:
- Enzyme Interaction : The acetamido group can form hydrogen bonds with enzyme active sites, potentially leading to inhibition or activation of enzymatic pathways.
- Redox Activity : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, affecting cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that M5A2M4NB may exhibit antimicrobial activity, although further research is needed to confirm this .
Anticancer Potential
Recent studies have investigated the anticancer properties of M5A2M4NB. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example, it was found to induce apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Antiviral Activity
Research has also indicated that M5A2M4NB possesses antiviral properties. It has shown effectiveness against HIV-1 variants in laboratory settings, particularly those resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) . This positions the compound as a candidate for further development in antiviral therapies.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects of M5A2M4NB on breast cancer cells.
- Methodology : Cells were treated with varying concentrations of M5A2M4NB, followed by assessment of cell viability using MTT assays.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with induction of apoptosis confirmed through flow cytometry analysis.
- Antiviral Efficacy :
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antiviral |
| Methyl 5-acetamido-3-nitrobenzoate | Similar structure but different nitro position | Moderate antibacterial activity |
| Methyl 4-amino-5-nitrobenzoate | Lacks acetamido group | Stronger anticancer properties |
Research Applications
M5A2M4NB has potential applications across various fields:
- Medicinal Chemistry : As a lead compound for developing new anticancer and antiviral drugs.
- Biochemical Research : Useful in studies involving enzyme kinetics and metabolic pathways due to its functional groups.
- Industrial Chemistry : May serve as an intermediate in synthesizing other complex organic compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-acetamido-2-methyl-4-nitrobenzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nitration, acetylation, and esterification. For example, nitro groups can be introduced via electrophilic aromatic substitution under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Acetamido groups are added using acetylating agents like acetic anhydride in the presence of a catalyst (e.g., H₂SO₄). Esterification is achieved via refluxing with methanol and a strong acid catalyst. Reaction conditions (temperature, time, and stoichiometry) must be tightly controlled to avoid side products like over-nitrated derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms substituent positions and functional groups (e.g., acetamido proton signals at δ 2.1–2.3 ppm, nitro group deshielding effects) .
- HPLC : Assesses purity (>98% threshold for research-grade material) by detecting trace impurities from incomplete reactions or degradation .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use nitrile gloves and lab coats to prevent skin contact. Work in a fume hood to avoid inhalation of nitro-containing vapors. Store in airtight containers under inert gas (e.g., N₂) to prevent moisture-induced hydrolysis. Emergency protocols include rinsing eyes with water for 15+ minutes and using activated carbon for spill containment .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) during nitration reduce poly-nitration byproducts .
- Catalyst Screening : Transition-metal catalysts (e.g., Cu bronze) enhance regioselectivity in aromatic substitutions .
- Purification : Recrystallization from ethanol/water mixtures removes unreacted starting materials, while column chromatography isolates isomers .
Q. How to resolve discrepancies between spectroscopic data and crystallographic results?
- Methodological Answer : Use SHELX software for single-crystal X-ray diffraction to validate bond lengths/angles. Compare with NMR data—e.g., crystallography may reveal unexpected tautomeric forms or hydrogen bonding that shifts proton signals. For nitro groups, density functional theory (DFT) calculations can model electronic effects influencing NMR chemical shifts .
Q. What strategies are effective in modifying functional groups for biological activity studies?
- Methodological Answer :
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amino groups for probing antimicrobial activity .
- Ester Hydrolysis : Alkaline hydrolysis yields carboxylic acid derivatives for metal-organic framework (MOF) synthesis .
- Acetamido Replacement : React with thiols or amines to generate bioisosteres for structure-activity relationship (SAR) studies .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer : Poor crystal growth is common due to molecular flexibility. Solutions include:
- Solvent Screening : Use mixed solvents (e.g., DMSO/water) to induce slow nucleation .
- Seeding : Introduce microcrystals from analogous compounds to template growth .
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances lattice stability .
Q. How to analyze and control impurities during synthesis?
- Methodological Answer :
- HPLC-UV/MS : Quantify impurities like methyl 5-nitro-2-methylbenzoate (unacetylated intermediate) using reverse-phase C18 columns .
- Recrystallization : Ethanol recrystallization removes polar byproducts; monitor via melting point consistency (expected range: 145–148°C) .
- Stability Studies : Accelerated degradation under heat/light identifies labile groups (e.g., nitro → nitroso conversion) .
Q. How to design experiments to assess its potential as an enzyme inhibitor?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinity with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
- Kinetic Assays : Measure IC₅₀ values via spectrophotometry (e.g., inhibition of β-lactamase activity monitored at 240 nm) .
- Mutagenesis : Engineer enzyme active sites to validate interaction specificity with the acetamido/nitro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
